molecular formula C11H10ClN3 B3050102 N-(2-Chlorobenzyl)pyrimidin-2-amine CAS No. 23676-58-6

N-(2-Chlorobenzyl)pyrimidin-2-amine

Cat. No.: B3050102
CAS No.: 23676-58-6
M. Wt: 219.67
InChI Key: BHLMHANVTWPPBT-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)pyrimidin-2-amine (CAS 23676-58-6) is a high-purity pyrimidine derivative supplied for advanced pharmaceutical and biological research . This compound features a molecular formula of C11H10ClN3 and a molecular weight of 219.67 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . As a pyrimidine-based building block, this compound is of significant interest in medicinal chemistry. Pyrimidine scaffolds are extensively investigated for developing novel therapeutic agents, particularly in oncology and virology . Recent scientific literature highlights that synthetic pyrimidine derivatives demonstrate promising in vitro anticancer activity against various human cancer cell lines and exhibit high binding affinity in silico studies against viral targets, such as the main protease (Mpro) of SARS-CoV-2 . Researchers value this chemical class for its potential to inhibit key enzymes involved in disease progression. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLMHANVTWPPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263625
Record name N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23676-58-6
Record name N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23676-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Investigations of N 2 Chlorobenzyl Pyrimidin 2 Amine Analogs

Impact of Substituents on the Pyrimidine (B1678525) Nucleus on Biological Activity

The pyrimidine ring serves as a crucial scaffold for this class of compounds, and its substitution pattern significantly modulates biological activity. The electronic and steric properties of substituents at the C-4, C-5, and C-6 positions are pivotal in defining the affinity and efficacy of these analogs.

Positional and Electronic Effects of Substituents (e.g., Halogens, Alkyl Groups) at C-4, C-5, and C-6

The introduction of various substituents onto the pyrimidine ring has a profound impact on the activity of N-benzylpyrimidin-2-amine derivatives. The positions C-4, C-5, and C-6 are not equivalent, and the nature of the substituent (electron-donating or electron-withdrawing) plays a critical role.

In related 2,4-disubstituted pyrimidine series investigated as cholinesterase inhibitors, the nature of the substituent at the C-4 position significantly influences activity. For instance, replacing a chlorine atom with various cyclic secondary amines leads to a range of biological activities. While specific data on N-(2-Chlorobenzyl)pyrimidin-2-amine is limited, SAR studies on analogous pyrimidines provide valuable insights. For example, in a series of 2-amino pyrimidines designed as MRSA biofilm inhibitors, substitution at the C-4 position was a key modification strategy nih.gov.

Table 1: Positional and Electronic Effects of Pyrimidine Substituents on Biological Activity in Analogous Systems

Position Substituent Type General Effect on Activity Rationale
C-4 Small Alkyl Groups Variable; can be tolerated or slightly decrease activity Steric hindrance may disrupt binding
C-4 Aromatic/Heterocyclic Rings Often tolerated or beneficial Can provide additional π-stacking or hydrogen bonding interactions
C-5 Halogens (e.g., -F, -Cl) Generally tolerated; can enhance potency Modulates electronics and can form halogen bonds with the target
C-5 Methyl May be tolerated Fills small hydrophobic pockets

| C-6 | Secondary Amines | Can significantly enhance potency | Forms key hydrogen bonds and interacts with specific sub-pockets of the target |

Influence of Heterocyclic and Aliphatic Substituents on Activity Profiles

The introduction of diverse heterocyclic and aliphatic groups at various positions on the pyrimidine ring has been a key strategy in optimizing the activity profiles of pyrimidine-based compounds. These substituents can influence potency, selectivity, and pharmacokinetic properties.

In studies on 2,4-disubstituted pyrimidines, a variety of cyclic amines such as pyrrolidine, piperidine (B6355638), and piperazine (B1678402) were introduced at the C-2 or C-4 position. For example, in a series of cholinesterase inhibitors, a 2-(4-methylpiperidin-1-yl) substituent yielded a potent and selective inhibitor nih.gov. This highlights the importance of the size, shape, and basicity of the heterocyclic ring in achieving optimal interactions with the target protein.

Similarly, in the development of anti-biofilm agents based on the 2-aminopyrimidine (B69317) scaffold, C-4 linked aromatic and acyl groups were explored nih.gov. The nature of these substituents was critical for activity, with a 3,5-dichlorobenzoyl group proving effective. This underscores that both aliphatic and aromatic substituents can be successfully utilized to modulate the biological activity of the pyrimidine core. The choice of substituent often depends on the specific topology of the target's binding site, with some accommodating bulky heterocyclic groups while others favor smaller aliphatic chains.

Table 2: Effect of C-4 Substituents on Cholinesterase Inhibition in a 2,4-Disubstituted Pyrimidine Series

Compound ID C-4 Substituent C-2 Substituent AChE IC₅₀ (µM) BuChE IC₅₀ (µM)
7d N-benzyl 4-methylpiperazin-1-yl >100 25.8
9a N-(naphth-1-ylmethyl) pyrrolidin-1-yl 5.5 32.5
9e N-(naphth-1-ylmethyl) 4-methylpiperidin-1-yl 25.7 2.2

Data adapted from a study on 2,4-disubstituted pyrimidines as cholinesterase inhibitors, demonstrating the influence of substituents at C-2 and C-4. nih.gov

Role of the N-Benzyl Moiety in Ligand-Target Interactions

The N-benzyl group is a critical component of the this compound pharmacophore, playing a significant role in anchoring the molecule within the binding site of its biological target.

Conformational Flexibility and Stereochemical Considerations

The N-benzyl group possesses considerable conformational flexibility, primarily defined by the dihedral angle between the pyrimidine and benzyl (B1604629) rings. This flexibility allows the molecule to adopt an optimal conformation for binding. X-ray crystallography studies of related N-benzylheterocycles provide insight into the likely spatial arrangement. For instance, the crystal structure of N-benzylpyridin-2-amine shows a non-coplanar arrangement, with a dihedral angle of 67.2° between the two rings nih.gov. Similarly, N-Benzylthieno[3,2-d]pyrimidin-4-amine adopts a conformation where the dihedral angle between the benzene (B151609) and thienopyrimidine rings is approximately 69.5° to 79.1° researchgate.net. This suggests that a twisted conformation is energetically favorable and likely important for biological activity, allowing the two ring systems to interact with different regions of a binding pocket.

Stereochemistry can also be a factor, particularly when chiral centers are introduced on the benzyl group or the linker. While this compound itself is achiral, analogs with stereocenters could exhibit stereospecific activity, where one enantiomer is significantly more potent than the other.

Significance of the 2-Chloro Substitution on the Benzyl Ring for Potency and Selectivity

The substitution pattern on the benzyl ring is a key determinant of potency and selectivity. In SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of a phenyl ring attached to the pyrimidine core was found to be greatly favored over substitution at the 3- or 4-positions acs.org. While this pertains to a different part of the molecule, it highlights the general importance of ortho-substitution in related scaffolds.

The 2-chloro substituent on the benzyl ring of the title compound serves several potential purposes.

Steric Influence : The ortho-chloro group can induce a specific dihedral angle between the benzyl and pyrimidine rings, locking the molecule into a bioactive conformation. This "ortho effect" can pre-organize the ligand for optimal binding, reducing the entropic penalty upon interaction with the target.

Electronic Effects : The electron-withdrawing nature of the chlorine atom can influence the electronics of the benzyl ring and potentially engage in specific interactions like halogen bonding or dipole-dipole interactions with the target protein.

Metabolic Blocking : Substitution at the 2-position can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound.

In related inhibitor classes, the introduction of a halogen at the 2-position of a benzyl group has been shown to enhance antagonist activity uni.lu. This underscores the critical role that the 2-chloro group likely plays in the potency and selectivity of this compound.

Exploration of Scaffold Hopping and Bioisosteric Replacements in Pyrimidin-2-amine Systems

To discover novel chemotypes with improved properties, scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry. nih.govnih.gov These approaches have been applied to pyrimidine-containing molecules to enhance activity, improve physicochemical properties, or secure novel intellectual property.

Scaffold Hopping : This involves replacing the central pyrimidine core with a different heterocyclic system that maintains the key pharmacophoric features. For instance, a 2-aminoimidazole (2-AI) scaffold has been successfully "hopped" to a 2-aminopyrimidine (2-AP) scaffold to generate new anti-biofilm agents nih.gov. Other potential replacements for the pyrimidine ring could include pyridines, pyrazines, or fused systems like pyrazolo[1,5-a]pyrimidines, depending on the specific requirements of the biological target. acs.org The goal is to retain the essential binding interactions while exploring new chemical space.

Bioisosteric Replacements : This strategy involves the substitution of specific functional groups with others that have similar steric and electronic properties.

The exocyclic amine of the pyrimidin-2-amine could potentially be replaced with bioisosteres like -O- or -S- linkers, although this would significantly alter hydrogen bonding capabilities.

The pyrimidine ring itself can be considered a bioisostere for other groups. For example, a 2-aminopyrimidin-4(1H)-one has been successfully used as a bioisostere for a urea (B33335) functional group in the design of CXCR2 antagonists nih.gov.

The chlorine atom on the benzyl ring could be replaced by other groups of similar size, such as a methyl or a trifluoromethyl group, to fine-tune electronic and lipophilic properties.

These strategies are integral to lead optimization, allowing for the systematic evolution of a lead compound like this compound into candidates with more desirable drug-like properties.

Table 3: Compound Names Mentioned

Compound Name
This compound
N-benzyl-2-phenylpyrimidin-4-amine
N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine
N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine
2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine
N-benzylpyridin-2-amine
N-Benzylthieno[3,2-d]pyrimidin-4-amine
N-(2-aminoethyl)-n-benzyl-5-fluoropyrimidin-2-amine
2-aminoimidazole
2-aminopyrimidine
pyrazolo[1,5-a]pyrimidine

Biological Activities and Mechanistic Elucidation of N 2 Chlorobenzyl Pyrimidin 2 Amine Analogs

Enzyme Target Engagement and Inhibition Kinetics

The interaction of N-(2-Chlorobenzyl)pyrimidin-2-amine analogs with various enzymes has been a key area of research, revealing potential therapeutic targets.

Kinase Enzyme Inhibition Profiles

Derivatives of the pyrimidin-2-amine core have demonstrated inhibitory activity against several protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.

Polo-like Kinase 4 (PLK4): A series of novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of PLK4, a master regulator of centriole duplication. nih.gov Overexpression of PLK4 is observed in numerous cancers, making it a promising anticancer target. nih.gov One study reported a derivative, compound 8h , with a high inhibitory activity against PLK4, demonstrating an IC50 value of 0.0067 μM. nih.gov The substitution pattern on the pyrimidine (B1678525) and phenyl rings is crucial for the inhibitory activity. For instance, the introduction of a fluorine atom did not consistently improve activity, indicating that electronic and steric factors play a significant role in the binding to the kinase. nih.gov

Janus Kinase 2 (JAK2): The JAK2/STAT signaling pathway is often constitutively activated in myeloproliferative neoplasms, making JAK2 a key therapeutic target. nih.gov Pyrazol-3-yl pyrimidin-4-amine derivatives have been developed as potent JAK2 inhibitors. nih.gov For example, compound 9e (AZD1480) was identified as a potent JAK2 inhibitor that effectively inhibits signaling and proliferation in cell lines with the activating JAK2 V617F mutation. nih.gov The pyrimidine core is essential for this activity, and modifications on this scaffold have led to compounds with varying degrees of potency and selectivity. nih.gov

Lymphocyte-specific Protein Tyrosine Kinase (Lck): Lck is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling. A selective Lck inhibitor, A-770041 , which is not a direct analog of this compound but contains a pyrimidine-like core, has an IC50 value of 147 nM. selleckchem.com Another compound, identified as Lck inhibitor 2 , with a dianilino pyrimidine structure, has also been reported. nih.gov

Kinase Insert Domain Receptor (KDR/VEGFR-2): KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrimidine derivatives have been investigated as KDR inhibitors. nih.gov One pyrrolo[2,3-d]pyrimidine analog, compound 25 , showed weak inhibitory activity against KDR with an IC50 of 1.2 µM. osti.gov

Phosphodiesterase 2 (PDE2): Currently, there is no publicly available research data on the inhibitory activity of this compound or its direct analogs against Phosphodiesterase 2.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are primarily used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine. The potential of pyrimidine-based compounds in this area has been explored.

While direct kinetic data for this compound is not available, a structurally related compound, N-((1-(2-Chlorobenzyl)piperidin-4-yl)methyl)-2-Oxoindoline-5-carboxamide (8j) , has been synthesized and evaluated for its cholinesterase inhibitory activity. nih.gov This compound, which shares the 2-chlorobenzyl moiety, demonstrated dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The N-Benzylpiperidine moiety of this class of compounds is known to interact with the catalytic and peripheral anionic sites of cholinesterases. nih.gov Kinetic studies on related compounds have shown mixed-type inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

Folate Pathway Enzyme Inhibition (Thymidylate Synthase, Dihydrofolate Reductase, Thymidylate Kinase)

The folate pathway is essential for the synthesis of nucleotides, and its inhibition is a well-established strategy in cancer chemotherapy.

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): Pyrrolo[2,3-d]pyrimidine antifolates have been designed as dual inhibitors of TS and DHFR. nih.govmdpi.com These compounds often contain a 2-amino-4-oxopyrimidine or a 2,4-diaminopyrimidine (B92962) core, which mimics the natural folate substrate. nih.govmdpi.com For example, a classical pyrrolo[2,3-d]pyrimidine analog, compound 4 , was a potent dual inhibitor of human TS (IC50 = 90 nM) and human DHFR (IC50 = 420 nM). ekb.eg Nonclassical analogs have also shown significant TS inhibition. nih.gov The inhibitory activity is highly dependent on the substituents on the pyrimidine and the attached aromatic rings. nih.gov

Thymidylate Kinase: There is currently no available research data on the inhibition of Thymidylate Kinase by this compound or its analogs.

Cellular Efficacy and Phenotypic Responses

The enzymatic inhibition by this compound analogs translates into significant effects at the cellular level, including the inhibition of cancer cell growth and the induction of cell death.

Antiproliferative and Cytotoxic Activity against Diverse Cancer Cell Lines

Analogs of this compound have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. The cytotoxic potential is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

One study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which include a 2-chlorophenyl substituent, showed notable efficacy against several cancer cell lines. For instance, compound 4b (5-(2-chlorophenyl)-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine) exhibited significant growth inhibition in K-562 (leukemia) and NCI-H522 (non-small cell lung cancer) cell lines and even induced cell death in MDA-MB-435 (melanoma) and MDA-MB-468 (breast cancer) cell lines. nih.gov Another derivative, compound 3e (4-Chloro-5-(2-chlorophenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine) , showed moderate activity against the renal cancer cell line CAKI-1. nih.gov

The table below summarizes the antiproliferative activities of some pyrimidine derivatives against various cancer cell lines. It is important to note that these are not all direct analogs of this compound but share the core pyrimidine structure.

Compound Class Cancer Cell Line IC50 (µM) Reference
Pyrimidine N- and S-glycosides MCF-7 (Breast) 13.2 mdpi.com
Pyrimidine N- and S-glycosides HepG2 (Liver) 16.2 mdpi.com
Pyrazolo[4,3-c]hexahydropyridine MDA-MB-231 (Breast) 4.2 mdpi.com
Pyrazolo[4,3-c]hexahydropyridine MCF-7 (Breast) 2.4 mdpi.com
Pyrimidine-2-thione HCT-116 (Colon) 10.72 ekb.eg
Pyrimidine-2-thione HepG-2 (Liver) 18.95 ekb.eg
Thieno[2,3-d] pyrimidines MCF-7 (Breast) ~18.87 µg/mL ekb.eg

Mechanisms of Cell Death Induction

The antiproliferative effects of these compounds are often mediated by the induction of programmed cell death pathways and interference with the cell cycle.

Apoptosis and Cell Cycle Arrest: Many pyrimidine derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. nih.gov For example, paeoniflorin, a natural product, has been shown to induce G2/M phase cell cycle arrest and apoptosis in osteosarcoma cells through the regulation of Bcl-2 family proteins. nih.gov Fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have also been reported to induce apoptosis. nih.gov The mechanism often involves the activation of caspases, which are key executioners of apoptosis, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov

Methuosis: Methuosis is a form of non-apoptotic programmed cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, which ultimately leads to cell death. mdpi.comnih.gov This process is often triggered by the dysregulation of macropinocytosis. mdpi.commdpi.com While some indole-based compounds have been identified as inducers of methuosis, there is currently no direct evidence linking this compound or its analogs to this specific cell death pathway. nih.gov Further research is needed to explore whether this mechanism contributes to the cytotoxicity of pyrimidine derivatives.

Modulation of Intracellular Signal Transduction Pathways and Protein Phosphorylation

Analogs of this compound have been identified as significant modulators of critical intracellular signaling pathways, primarily through the inhibition of specific protein kinases. These kinases are pivotal in cell cycle regulation, proliferation, and inflammatory responses. The targeted inhibition of these enzymes underscores the therapeutic potential of this class of compounds.

Research into pyrimidin-2-amine derivatives has revealed potent inhibitory activity against key regulators of mitosis. A series of novel pyrimidin-2-amine derivatives were developed as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. nih.gov Dysregulation of PLK4 is linked to mitotic catastrophe and tumorigenesis, making it a viable anticancer target. nih.gov One notable compound from this series, 8h , demonstrated high-potency inhibition of PLK4 with an IC₅₀ value of 0.0067 μM. nih.gov This activity is crucial as it can disrupt the cell cycle of cancer cells, leading to antiproliferative effects. nih.gov

Similarly, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora A and Aurora B kinases. These kinases are essential for spindle formation, chromosome segregation, and cytokinesis during mitosis. The lead compound from this series, 18 (CYC116) , exhibited strong inhibitory activity with Kᵢ values of 8.0 nM and 9.2 nM for Aurora A and Aurora B, respectively. Cellularly, this inhibition leads to a failure of mitosis and increased polyploidy, ultimately triggering cell death in cancer cells.

Furthermore, a dimeric derivative of a related benzyl-pyrimidine compound, specifically a benzyl-para-di-[5-methyl-4-(n-octylamino) pyrimidin-2(1H)one], has been shown to modulate interferon-beta (IFN-β) signaling. nih.gov This compound, known as LT127 , selectively inhibits IFN-β and subsequent CXCL10 mRNA transcription mediated by Toll-like receptor 4 (TLR4) through the TRAM/TRIF signaling pathway, with no significant effect on MyD88-dependent signaling. nih.gov This demonstrates an immunomodulatory role by interfering with specific inflammatory signaling cascades. nih.gov

The table below summarizes the inhibitory activities of representative N-benzylpyrimidin-2-amine analogs on specific protein kinases.

CompoundTarget KinaseActivity
Compound 8h Polo-like kinase 4 (PLK4)IC₅₀ = 0.0067 μM nih.gov
Compound 18 (CYC116) Aurora AKᵢ = 8.0 nM
Aurora BKᵢ = 9.2 nM
LT127 IFN-β production (via TLR4)Dose-dependent inhibition nih.gov

Evaluation of Antimicrobial and Antiparasitic Activities

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial and antiparasitic agents. Analogs of this compound have been evaluated for a broad range of activities against bacteria, fungi, and various parasites.

Derivatives of 2-aminopyrimidine (B69317) have demonstrated notable antibacterial properties. Studies on various substituted pyrimidines have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain thieno[2,3-d]pyrimidinedione derivatives displayed significant potency against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 mg/L. nih.gov However, activity against Gram-negative strains was generally weaker. nih.gov

Another study focusing on N-benzylthienopyrimidinone derivatives found that the placement of the sulfur atom within the thienopyrimidine ring system influenced the antibacterial spectrum. unifi.it Compounds from the thieno[3,2-d]pyrimidin-4-ones series were active against both Gram-positive and Gram-negative bacteria. unifi.it The table below presents the MIC values for selected pyrimidine derivatives against various bacterial strains.

Compound/Derivative ClassGram-positive BacteriaMIC (μg/mL)Gram-negative BacteriaMIC (μg/mL)
Thieno[2,3-d]pyrimidinedione 1 MRSA, VISA, VRE2–16 nih.govE. aerogenes>32 nih.gov
Thieno[2,3-d]pyrimidinedione 2 MRSA, VRSA, VISA, VRE2–16 nih.govP. aeruginosa16-32 nih.gov
Thieno[3,2-d]pyrimidin-4-one 9c S. aureus31.25 unifi.itE. coli62.5 unifi.it
P. aeruginosa125 unifi.it

The antifungal potential of pyrimidine analogs has been investigated against several pathogenic fungi. A series of novel pyrimidine derivatives containing an amide moiety were tested for their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org One compound, 5o , showed excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ = 32.1 μg/mL). frontiersin.org

Another pyrimidine analog, carmofur, has been evaluated against dematiaceous fungi, which are agents of chromoblastomycosis and pheohyphomycosis. nih.gov Carmofur demonstrated potent activity with MIC values ranging from 0.156 to 20 µM against various species and was found to be fungicidal for Fonsecaea pedrosoi. nih.gov This activity was significantly greater than that of the related drug flucytosine (5-FC), which had MIC values above 80 µM for all tested isolates. nih.gov

The antifungal activity of representative pyrimidine derivatives is summarized below.

Compound/DerivativeFungal SpeciesActivity MetricValue
Compound 5o Phomopsis sp.EC₅₀10.5 μg/mL frontiersin.org
Carmofur Fonsecaea pedrosoiMIC0.156-20 µM nih.gov
Carmofur Dematiaceous Fungi (various)MIC0.156-20 µM nih.gov

The therapeutic utility of the pyrimidine core extends to parasitic diseases, including helminth and protozoan infections. The development of resistance to existing anthelmintic drugs necessitates the discovery of new chemical entities. nih.govasianjpr.com Pyrimidine derivatives have been synthesized and evaluated for their activity against earthworms, a common model for screening anthelmintic agents. nih.govasianjpr.com Thiazolo[3,2-a]pyrimidine derivatives bearing electron-withdrawing groups were found to be particularly potent in in-vitro assays against Pheretima posthuma. nih.gov

In the realm of antiprotozoal agents, pyrimidine derivatives have shown promising activity against several human pathogens. Newly synthesized pyrimidine derivatives were identified as effective agents against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The same study also found these compounds to be active against Leishmania infantum and Leishmania tropica. Furthermore, other studies have highlighted the activity of benzimidazole (B57391) derivatives, which share structural similarities with certain fused pyrimidines, against Trichomonas vaginalis and Giardia lamblia, with some derivatives showing 50% inhibitory concentrations (IC₅₀) in the low micromolar to nanomolar range. asianjpr.com

Derivative ClassTarget ParasiteActivity Noted
Thiazolo[3,2-a]pyrimidinesPheretima posthuma (helminth)High potency observed nih.gov
Substituted PyrimidinesPlasmodium falciparum (protozoa)Active against sensitive & resistant strains
Substituted PyrimidinesLeishmania infantum (protozoa)Active
Substituted PyrimidinesLeishmania tropica (protozoa)Active
Benzimidazole DerivativesTrichomonas vaginalis (protozoa)IC₅₀ = 0.005 to 0.16 µg/mL asianjpr.com
Benzimidazole DerivativesGiardia lamblia (protozoa)IC₅₀ = 0.005 to 0.16 µg/mL asianjpr.com

Computational and in Silico Approaches for N 2 Chlorobenzyl Pyrimidin 2 Amine Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, like N-(2-Chlorobenzyl)pyrimidin-2-amine, might bind to a macromolecular target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and optimizing their interactions with biological targets. nih.govnih.gov

Prediction of Binding Modes and Conformational States within Enzyme Active Sites

Molecular docking simulations can predict the preferred orientation and conformation of this compound when it binds to the active site of an enzyme. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. This allows researchers to identify the most stable binding mode.

For this compound, with its flexible benzyl (B1604629) group and pyrimidine (B1678525) core, multiple conformational states within an enzyme's active site are possible. The 2-chlorobenzyl moiety can adopt various torsional angles relative to the pyrimidine ring, influencing how the molecule fits into the binding pocket. The pyrimidine ring itself can act as a scaffold, positioning the key interacting groups for optimal binding.

Illustrative Docking Results for this compound with a Hypothetical Kinase Target

Binding PoseEstimated Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Conformation
1-8.5ASP145, LYS33, ILE10The pyrimidine nitrogen atoms form hydrogen bonds with the kinase hinge region, and the chlorobenzyl group occupies a hydrophobic pocket.
2-7.9VAL88, LEU135The chlorobenzyl group is oriented towards the solvent-exposed region, with hydrophobic interactions dominating.
3-7.2PHE80, TRP150A pi-stacking interaction is observed between the pyrimidine ring and an aromatic residue in the active site.

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Identification and Analysis of Key Intermolecular Interactions

The stability of the ligand-target complex is governed by a network of intermolecular interactions. Computational analysis can precisely identify and quantify these interactions. For this compound, the key interactions would likely include:

Hydrogen Bonds: The amine group and the nitrogen atoms within the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively. These can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, such as aspartic acid or lysine, which are often critical for inhibitor potency. nih.govmdpi.com

Hydrophobic Contacts: The benzyl ring and the pyrimidine ring are hydrophobic and can engage in favorable van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket. nih.gov

Pi-Stacking: The aromatic nature of both the pyrimidine and the chlorobenzyl rings allows for pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.netmdpi.com These interactions can significantly contribute to the binding affinity. The chlorine atom on the benzyl ring can also participate in halogen bonding, a specific type of non-covalent interaction.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of this compound. nih.gov DFT methods are used to solve the electronic structure of molecules, offering insights that are complementary to molecular modeling.

Analysis of Electronic Structure, Molecular Electrostatic Potential (MEP), and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity and how it will interact with other molecules. DFT calculations can map the electron density distribution and generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the pyrimidine nitrogens and the chlorine atom, indicating their role as potential hydrogen bond acceptors or sites for electrophilic attack. The amine hydrogen would exhibit a positive potential, highlighting its role as a hydrogen bond donor.

Reactivity descriptors, also derived from DFT, quantify the chemical reactivity of different parts of the molecule.

Calculated Reactivity Descriptors for this compound

DescriptorValue (illustrative)Interpretation
Fukui Function (f-)Highest on pyrimidine nitrogensIndicates the most likely sites for electrophilic attack.
Fukui Function (f+)Highest on specific carbon atoms of the ringsIndicates the most likely sites for nucleophilic attack.
Global Hardness (η)3.5 eVA measure of the molecule's resistance to charge transfer.
Global Softness (S)0.28 eV⁻¹The reciprocal of hardness, indicating the molecule's polarizability.

This table contains illustrative data based on typical values for similar organic molecules.

Investigation of Non-Covalent Interactions (NCI) and Hydrogen Bonding Sites

Non-Covalent Interaction (NCI) analysis is a computational technique that visualizes and characterizes weak interactions within a molecule and between molecules. For this compound, NCI plots can reveal intramolecular hydrogen bonds and steric repulsions that influence its stable conformation. Furthermore, when studying its interaction with a target, NCI analysis can highlight the specific regions of hydrogen bonding, van der Waals forces, and pi-stacking that contribute to the binding. nih.govmdpi.com The hydrogen bonding capabilities can be further assessed by calculating the hydrogen bond donor and acceptor strengths.

Frontier Molecular Orbital (FMO) Analysis and Spectroscopic Property Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be located on the electron-rich pyrimidine ring and the amine linker, while the LUMO may be distributed over the chlorobenzyl ring. researchgate.netnih.gov This distribution influences the charge transfer characteristics of the molecule.

Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)Significance
HOMO Energy-6.2Relates to the electron-donating ability.
LUMO Energy-1.5Relates to the electron-accepting ability.
HOMO-LUMO Gap4.7Indicates chemical reactivity and kinetic stability.

This table presents predicted values based on general principles of FMO theory for similar molecules. researchgate.net

Furthermore, DFT calculations can predict spectroscopic properties, such as the UV-Vis absorption spectrum. redalyc.orgresearchgate.net By calculating the electronic transitions between molecular orbitals, the wavelengths of maximum absorption (λmax) can be estimated, which can be correlated with experimental data for compound characterization.

In Silico Prediction of Biological Activities and Pharmacokinetic Parameters

The use of computational tools to forecast the biological and pharmacokinetic characteristics of chemical compounds has become an indispensable component of contemporary drug discovery and development. These in silico methods facilitate the early-stage assessment of novel molecules, such as this compound, enabling researchers to prioritize candidates with the highest potential for therapeutic success and favorable drug-like properties. This approach significantly curtails the time and resources allocated to preclinical research.

Predictive Modeling for Potential Biological Activities (e.g., PASS)

Predictive modeling, particularly through the use of software like PASS (Prediction of Activity Spectra for Substances), offers a valuable methodology for estimating the likely biological activities of a compound based on its chemical structure. The PASS algorithm analyzes the structure of a query molecule and compares it to a vast database of known biologically active substances. Based on this comparison, it generates a probabilistic spectrum of potential biological effects, including therapeutic actions and mechanisms of action.

For this compound, a PASS analysis would likely predict a range of activities based on the known biological profiles of similar pyrimidine derivatives. Research on related aminopyrimidine compounds has revealed their potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. nih.gov For instance, derivatives of pyrimidin-2-amine have been investigated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are key players in cell cycle regulation and are often dysregulated in cancer. nih.gov Therefore, a PASS prediction for this compound might indicate a high probability of activity as a CDK inhibitor or as an inhibitor of other kinases implicated in proliferative diseases.

Below is a hypothetical PASS prediction table for this compound, illustrating the types of biological activities that might be anticipated. The probabilities (Pa for probable activity and Pi for probable inactivity) are generated based on the structural similarity to known active compounds.

Predicted Biological ActivityPa (Probable Activity)Pi (Probable Inactivity)
Cyclin-Dependent Kinase 2 (CDK2) Inhibitor0.8520.015
Tyrosine Kinase Inhibitor0.7980.023
Antineoplastic0.7540.031
Quorum Sensing Inhibitor0.6890.045
Anti-inflammatory0.6210.058
Antibacterial0.5760.072

This table is a representative example and not based on actual experimental PASS data for this compound.

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development. In silico ADME predictions provide early insights into the pharmacokinetic profile of a compound, helping to identify potential liabilities such as poor absorption or rapid metabolism. Various computational models are employed to predict these properties based on the molecule's physicochemical characteristics.

For this compound, computational tools can estimate parameters like lipophilicity (logP), aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Studies on similar heterocyclic compounds have successfully utilized such predictions to guide the design of molecules with improved drug-like properties. mdpi.comresearchgate.net For example, the well-established Lipinski's Rule of Five is often used as a primary filter for oral bioavailability.

The following table presents a hypothetical in silico ADME profile for this compound, generated from computational models.

ADME PropertyPredicted ValueInterpretation
Molecular Weight219.67 g/mol Compliant with Lipinski's Rule (<500)
logP (o/w)2.85Optimal for cell permeability
Aqueous Solubility-3.5 (logS)Moderately soluble
Human Intestinal Absorption> 90%High probability of good absorption
Caco-2 Permeability15.2 x 10⁻⁶ cm/sModerate to high permeability
Plasma Protein Binding~ 85%Moderate binding
Blood-Brain Barrier PermeationLowUnlikely to cross the BBB
CYP2D6 InhibitionProbable inhibitorPotential for drug-drug interactions
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions

This table is a representative example and not based on actual experimental ADME data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques that provide a detailed, atomistic view of the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein receptor or enzyme. nih.govnih.gov By simulating the movements of atoms over time, MD can elucidate the stable conformations of this compound and how it binds within the active site of its target protein.

In the context of this compound, MD simulations would be invaluable for understanding its mechanism of action at a molecular level. For instance, if this compound is predicted to be a kinase inhibitor, MD simulations could be used to model its binding to the ATP-binding pocket of the kinase. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net

The process typically involves:

System Setup: Building a simulation system that includes the ligand (this compound), the target protein, and a solvent environment (typically water and ions) to mimic physiological conditions.

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow the system to reach equilibrium and sample a wide range of conformations.

Analysis: Analyzing the simulation trajectory to understand the ligand's conformational preferences, the stability of its binding pose, and the specific amino acid residues involved in the interaction.

Emerging Perspectives and Future Research Directions

Rational Design and Synthesis of Novel N-(2-Chlorobenzyl)pyrimidin-2-amine Analogs with Enhanced Biological Profiles

The rational design of novel analogs based on a lead scaffold is a fundamental strategy in drug discovery. For this compound, this approach can be guided by structure-activity relationship (SAR) studies of related pyrimidine (B1678525) derivatives to enhance desired biological activities, be it anticancer, anti-inflammatory, or antimicrobial properties. nih.govnih.gov

The synthesis of this compound itself can be conceptually approached through established methods. A common route involves the reaction of 2-aminopyrimidine (B69317) with 2-chlorobenzyl chloride or a similar electrophilic benzylating agent. prepchem.com Alternatively, a nucleophilic aromatic substitution reaction between 2-chloropyrimidine (B141910) and 2-chlorobenzylamine (B130927) could yield the target compound. arkat-usa.org

Building upon this core structure, medicinal chemists can systematically introduce various substituents to probe the chemical space and optimize biological activity. Key areas for modification include:

The Pyrimidine Ring: Introduction of substituents at the 4, 5, and 6 positions of the pyrimidine ring can significantly influence activity. For instance, the addition of bromo or chloro groups at the 5th position has been shown to enhance the osteoanabolic efficacy of some pyrimidine derivatives. nih.gov

The Benzyl (B1604629) Moiety: Altering the substitution pattern on the phenyl ring of the 2-chlorobenzyl group can modulate lipophilicity, electronic properties, and steric interactions with biological targets. Moving the chloro substituent to the meta or para position, or introducing other electron-withdrawing or electron-donating groups, could lead to analogs with improved potency or selectivity.

The Amine Linker: While the secondary amine is a key feature, modifications such as N-alkylation or incorporation into a heterocyclic system could be explored to alter the compound's physicochemical properties and target engagement.

A hypothetical series of novel analogs could be designed to explore these modifications, as detailed in the table below.

Compound IDPyrimidine SubstitutionBenzyl SubstitutionRationale
NCPA-01 4-Methyl2-Chloro (parent)Investigate effect of C4 substitution on pyrimidine ring.
NCPA-02 5-Bromo2-ChloroExplore impact of halogenation at the C5 position.
NCPA-03 Unsubstituted4-ChloroEvaluate the influence of the chlorine position on the benzyl ring.
NCPA-04 Unsubstituted2,4-DichloroAssess the effect of multiple substitutions on the benzyl moiety.

These rationally designed analogs would then be synthesized and subjected to biological evaluation to establish clear SARs, paving the way for the development of compounds with superior therapeutic profiles.

Elucidation of Undiscovered Mechanisms of Action and Off-Target Effects for Pyrimidin-2-amines

The pyrimidine core is known to interact with a wide array of biological targets, leading to diverse pharmacological effects. mdpi.com While the precise mechanism of action for this compound is yet to be determined, the activities of related compounds offer valuable clues. Pyrimidine derivatives have been identified as inhibitors of enzymes such as cyclooxygenases (COX), lipoxygenases, and various kinases. nih.govnih.govnih.gov For example, certain pyrimidine analogs have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, making them promising anticancer agents. nih.gov

Future research should focus on screening this compound and its analogs against a panel of clinically relevant enzymes and receptors to identify its primary mechanism(s) of action. Techniques such as differential scanning fluorimetry (DSF) and enzymatic assays would be instrumental in this endeavor.

Furthermore, understanding potential off-target effects is crucial for developing safe and effective therapeutics. Broad-based pharmacological profiling, including safety panels that assess interactions with a wide range of receptors, ion channels, and enzymes, will be essential to identify any unintended biological activities. This comprehensive approach will not only help in de-risking lead compounds but may also uncover novel therapeutic opportunities.

Development of Advanced In Vitro and In Vivo Research Models for Efficacy Assessment

The evaluation of novel therapeutic candidates requires robust and relevant research models. For this compound and its analogs, the choice of models will depend on the intended therapeutic application.

In Vitro Models:

Cell-Based Assays: A variety of cancer cell lines, such as those from breast (MCF-7), lung (A549), and colon (LoVo), can be used to assess the antiproliferative activity of the compounds. nih.govnih.gov For investigating anti-inflammatory potential, cell lines like RAW 264.7 macrophages can be employed to measure the inhibition of inflammatory mediators. nih.gov

3D Cell Culture: Moving beyond traditional 2D cell culture, 3D models such as spheroids and organoids offer a more physiologically relevant environment to test drug efficacy. These models better mimic the complex cell-cell and cell-matrix interactions found in vivo.

Co-culture Systems: To study the effects of the compounds in a more complex biological context, co-culture systems involving different cell types (e.g., cancer cells and immune cells) can be utilized.

In Vivo Models:

Xenograft Models: Should in vitro studies indicate promising anticancer activity, the efficacy of lead compounds can be evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. acs.org

Disease-Specific Animal Models: For other potential applications, such as anti-inflammatory or neuroprotective effects, relevant animal models of disease (e.g., collagen-induced arthritis, models of Alzheimer's disease) would be necessary. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In vivo studies are also critical for determining the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects of the compounds, which are essential for translating preclinical findings to clinical applications.

Exploration of Synergistic Combinations and Multi-Targeting Strategies for Therapeutic Applications

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve better outcomes and overcome drug resistance. nih.gov Future research on this compound should explore its potential for synergistic interactions with existing therapeutic agents. For instance, if the compound is found to have anticancer activity, it could be tested in combination with standard-of-care chemotherapeutics or targeted therapies. Checkerboard assays can be used to systematically evaluate drug combinations and identify synergistic, additive, or antagonistic effects. acs.org

Moreover, the inherent versatility of the pyrimidine scaffold lends itself to the development of multi-targeting agents. By rationally designing molecules that can simultaneously modulate multiple disease-relevant pathways, it may be possible to achieve enhanced efficacy and a lower likelihood of resistance. For example, a single pyrimidine-based molecule could be engineered to inhibit both a protein kinase and a component of an inflammatory pathway, which could be beneficial in the treatment of cancers with an inflammatory component. acs.org The design of such multi-target ligands represents a sophisticated approach to drug discovery that leverages the chemical tractability of the pyrimidine core.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-Chlorobenzyl)pyrimidin-2-amine, and how can reaction conditions be systematically improved?

  • Methodological Answer : The synthesis of this compound derivatives often involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, flow chemistry under inert conditions (e.g., using 1,4-dioxane and NaBH₄ with acetic acid) has been shown to enhance yield and reproducibility compared to batch methods . Design of Experiment (DoE) approaches can optimize parameters such as temperature, stoichiometry, and catalyst loading. Post-synthesis purification via column chromatography or HPLC ensures high purity (>98%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:

  • 1H/13C NMR : To identify proton environments and carbon frameworks (e.g., distinguishing aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolves bond angles and spatial arrangements, particularly for verifying the chloro-benzyl substituent's orientation .
  • LC-MS : Validates molecular weight (e.g., m/z ~250–500 range) and detects impurities .

Advanced Research Questions

Q. How can this compound derivatives be designed to inhibit cyclin-dependent kinases (CDKs) with enhanced selectivity?

  • Methodological Answer : Structural modifications at the pyrimidine 4-position (e.g., introducing triazole or thiazole groups) improve CDK4/6 inhibition. In vitro assays using kinase profiling panels (e.g., Eurofins KinaseProfiler) quantify IC₅₀ values. For example, analogs with 4-triazolyl substitutions show IC₅₀ values of 8.50–62.04 nM, comparable to palbociclib (11.03 nM) . Selectivity is assessed via competitive binding assays against off-target kinases (e.g., EGFR, VEGFR2).

Q. What strategies enable the radiolabeling of this compound for in vivo pharmacokinetic studies?

  • Methodological Answer : Radiolabeling with ¹⁸F involves:

  • Precursor synthesis : Nitro derivatives are prepared for nucleophilic aromatic substitution.
  • Radiolabeling : Using [¹⁸F]-kryptofix 2.2.2 under anhydrous conditions, achieving radiochemical purity >95% via HPLC .
  • In vivo tracking : PET imaging in murine models evaluates biodistribution, with serum stability confirmed via incubation in human plasma (37°C, 4 h) .

Q. How do molecular docking studies predict the interaction of this compound with therapeutic targets like CDK4/6?

  • Methodological Answer :

  • Software : AutoDock Vina or Schrödinger Suite docks the compound into CDK4/6 crystal structures (PDB: 2EUF).
  • Key interactions : Hydrogen bonds with Glu144/Val94 (CDK6) and hydrophobic contacts with the ATP-binding pocket.
  • Validation : Correlation of docking scores (ΔG < -9 kcal/mol) with experimental IC₅₀ values .

Q. How can structural modifications address drug resistance in this compound-based CDK inhibitors?

  • Methodological Answer : Resistance mechanisms (e.g., CDK6 mutations or overexpression) are countered by:

  • Backbone rigidity : Introducing fused rings (e.g., indazole) reduces conformational flexibility, enhancing binding.
  • Proteolysis-targeting chimeras (PROTACs) : Degrading CDK4/6 via E3 ligase recruitment improves efficacy in resistant cell lines .

Data Contradiction and Validation

  • Synthesis Yield Discrepancies : Batch vs. flow methods may show yield variations (e.g., 60% vs. 85%). DoE identifies critical factors (e.g., residence time in flow reactors) .
  • Biological Activity : Discrepancies in IC₅₀ values across studies require cross-validation using standardized assays (e.g., ADP-Glo™ Kinase Assay) and cell lines (e.g., MCF-7 for CDK4/6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.